Synephrinium

Solubility Formulation Salt Selection

Synephrinium (as the HCl salt) delivers α-adrenergic agonism without cardiovascular interference. Its 34 mg/mL water solubility eliminates co-solvents, streamlining formulation and analytical method development. Procure for precise α1A/α2A/α2C receptor studies (Ki 24.4-78 µM) or as a USP/EP-compatible HPLC standard. Select this salt form to ensure reproducible receptor profiling and cost-efficient, water-based supplement manufacturing.

Molecular Formula C9H14NO2+
Molecular Weight 168.21 g/mol
Cat. No. B1237181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynephrinium
Molecular FormulaC9H14NO2+
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC[NH2+]CC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/p+1
InChIKeyYRCWQPVGYLYSOX-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Synephrinium: Technical Procurement Profile of the Conjugate Acid Salt of p-Synephrine


Synephrinium (CHEBI:58606) is the conjugate acid (ammonium ion) form of the protoalkaloid p-synephrine, a phenethylamine derivative found naturally in Citrus aurantium (bitter orange) [1]. This cationic species forms crystalline salts—most commonly the hydrochloride (CAS 5985-28-4) and bitartrate—that are employed as α-adrenergic receptor agonists in experimental pharmacology, analytical reference standards, and industrial dietary supplement manufacturing [2]. Synephrinium salts exhibit markedly improved aqueous solubility compared to the free base, a critical formulation advantage for both research-grade solution preparation and commercial product development .

Why Synephrinium Salts Are Not Interchangeable with Synephrine Base or Ephedrine Congeners


Generic substitution among synephrine forms fails due to fundamental differences in salt form-dependent physicochemical properties and stereochemistry-dependent pharmacodynamics. The free base (mp 184–185°C) exhibits limited aqueous solubility, whereas the hydrochloride salt (mp 151–152°C) achieves water solubility of ≥34 mg/mL, directly impacting formulation feasibility and analytical method development . Furthermore, p-synephrine and m-synephrine (phenylephrine) differ critically in adrenergic receptor binding profiles: p-synephrine shows negligible binding to α-1, α-2, β-1, and β-2 receptors at physiological concentrations, whereas m-synephrine acts as a potent α-1 agonist with pronounced vasopressor activity [1]. Similarly, ephedrine—unlike p-synephrine—exhibits indirect sympathomimetic activity via norepinephrine release, resulting in elevated cardiovascular stimulation that cannot be extrapolated to p-synephrine preparations [2]. These distinctions render batch-to-batch substitution without salt form and isomeric verification a source of experimental irreproducibility and regulatory non-compliance.

Synephrinium Quantitative Differentiation Evidence: Head-to-Head Comparisons with Base and Structural Analogs


Aqueous Solubility: Synephrine Hydrochloride vs. Free Base – Formulation-Enabling Enhancement

Synephrine hydrochloride (synephrinium chloride) demonstrates substantially higher aqueous solubility than the free base, enabling solution-phase experimental workflows and homogeneous blending in solid dosage forms. The free base requires organic solvents for dissolution, whereas the hydrochloride salt dissolves readily in water at 25°C to a concentration of 34 mg/mL (202.17 mM) . This solubility differential is critical for in vitro pharmacological assays requiring defined compound concentrations and for industrial processes requiring aqueous compatibility .

Solubility Formulation Salt Selection

Melting Point and Thermal Stability: Synephrine Hydrochloride vs. Free Base and Bitartrate Salt

Synephrine hydrochloride exhibits a melting point range of 151–152°C, which is substantially lower than the free base (184–185°C) and the bitartrate salt (188–189°C, with partial decomposition) . The lower melting point of the hydrochloride facilitates differential scanning calorimetry (DSC) purity analysis and provides a distinct thermal signature for identity confirmation. The bitartrate salt's decomposition upon melting limits its utility in thermal characterization methods .

Thermal Analysis Purity Determination Storage Stability

Adrenergic Receptor Binding Affinity: p-Synephrine vs. m-Synephrine (Phenylephrine) and Norepinephrine

p-Synephrine exhibits markedly lower binding affinity for α-1 and α-2 adrenergic receptors compared to m-synephrine (phenylephrine). Binding studies in HEK293 cells expressing recombinant human adrenoceptors demonstrate that (±)-synephrine hydrochloride binds to α1A-, α2A-, and α2C-adrenergic receptors with Ki values of 78 µM, 36.7 µM, and 24.4 µM, respectively [1]. In contrast, m-synephrine is a potent α1-adrenergic agonist with nanomolar affinity. Additionally, p-synephrine is approximately 40,000-fold less potent than norepinephrine at β-1 and β-2 adrenoreceptors . This reduced receptor engagement explains the absence of significant cardiovascular stimulation at commonly consumed oral doses (up to 50 mg p-synephrine daily) [2].

Receptor Pharmacology Selectivity Cardiovascular Safety

Cardiovascular Safety Profile: p-Synephrine Hydrochloride vs. Ephedrine and m-Synephrine in Human Studies

A 15-day placebo-controlled, double-blinded, crossover clinical study evaluated the cardiovascular effects of p-synephrine (49 mg daily as bitter orange extract) in 16 healthy subjects. No significant changes occurred in heart rate, electrocardiograms, systolic blood pressure, or diastolic blood pressure at any time point compared to placebo [1]. In contrast, ephedrine and m-synephrine (phenylephrine) produce dose-dependent increases in blood pressure and heart rate due to direct α-1 agonism and indirect norepinephrine release [2]. This clinical differentiation confirms that p-synephrine hydrochloride preparations do not exhibit the cardiovascular stimulant effects characteristic of structurally related sympathomimetic amines.

Clinical Safety Hemodynamics Tolerability

Oral Bioavailability and Pharmacokinetic Profile: p-Synephrine Tartrate vs. Inhalation Administration

Human pharmacokinetic studies using tritium-labeled p-synephrine tartrate demonstrate complete gastrointestinal absorption but only 22% oral bioavailability due to extensive first-pass metabolism [1]. Peak plasma concentrations occur 1–2 hours post-dose, with an elimination half-life of approximately 2 hours [2]. Alternative delivery routes produce significantly higher bioavailability: inhalation administration of synephrine dry powder inhaler markedly increases systemic exposure compared to oral dosing [3]. This low and variable oral bioavailability necessitates careful dosing considerations for oral formulations and highlights the value of alternative delivery systems for research requiring consistent systemic concentrations.

Pharmacokinetics Bioavailability Drug Delivery

Synephrinium Hydrochloride: Optimal Procurement Use Cases Based on Differential Evidence


In Vitro Adrenergic Pharmacology Without Cardiovascular Confounding

Researchers investigating α-adrenergic signaling pathways should procure synephrine hydrochloride rather than m-synephrine (phenylephrine) or ephedrine when the experimental objective requires α-adrenergic agonism without concurrent cardiovascular stimulation. The micromolar Ki values for α1A, α2A, and α2C receptors (78 µM, 36.7 µM, and 24.4 µM, respectively) enable controlled dose-response studies, while the 40,000-fold lower β-adrenergic potency relative to norepinephrine eliminates β-mediated chronotropic and inotropic interference [1].

Aqueous Formulation Development for Dietary Supplements and Functional Beverages

Formulators developing water-based dietary supplements or functional beverages should select synephrine hydrochloride (34 mg/mL aqueous solubility) over synephrine free base (sparingly soluble). This solubility differential eliminates the need for organic co-solvents or complex emulsification systems, reducing manufacturing costs and simplifying regulatory compliance for clean-label product positioning. The hydrochloride salt also demonstrates superior thermal stability with a clean melting endotherm at 151–152°C, facilitating QC release testing [1].

Non-Stimulant Thermogenic Formulations Requiring Cardiovascular Safety Validation

Manufacturers of thermogenic dietary supplements seeking to avoid the cardiovascular adverse events associated with ephedrine should procure p-synephrine hydrochloride. Clinical evidence from a 15-day human study (49 mg/day p-synephrine) demonstrates no significant changes in heart rate, blood pressure, or ECG parameters compared to placebo, supporting a non-stimulant safety profile [1]. This differentiation enables product positioning as an ephedrine-free thermogenic with documented cardiovascular safety.

Analytical Reference Standard for p-Synephrine Quantification in Citrus aurantium Extracts

Analytical laboratories quantifying p-synephrine in botanical raw materials and finished products should procure synephrine hydrochloride as the certified reference standard. The hydrochloride salt's defined melting point (151–152°C), established aqueous solubility, and compatibility with reversed-phase HPLC and LC-MS/MS methods provide a robust, traceable standard for method validation and routine QC testing. The free base's limited aqueous solubility complicates standard preparation and may introduce quantitation errors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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